Zanubrutinib D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zanubrutinib D5 is a deuterated form of zanubrutinib, a next-generation Bruton tyrosine kinase (BTK) inhibitor. It is designed to provide greater specificity and fewer off-target effects compared to earlier BTK inhibitors. This compound is primarily used in the treatment of B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström macroglobulinemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zanubrutinib involves multiple steps, starting from commercially available starting materialsThe final step involves the chiral separation of the racemic mixture to obtain the desired enantiomer .
Industrial Production Methods
Industrial production of zanubrutinib typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Zanubrutinib undergoes various chemical reactions, including:
Oxidation: Zanubrutinib can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert zanubrutinib to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the zanubrutinib molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxide, sulfone, and amine derivatives of zanubrutinib. These derivatives can be further modified to enhance the pharmacological properties of the compound .
Applications De Recherche Scientifique
Zanubrutinib D5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK inhibition and its effects on various signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of BTK in B-cell development and function.
Medicine: Clinically used in the treatment of B-cell malignancies, providing an effective therapeutic option for patients with relapsed or refractory diseases
Mécanisme D'action
Zanubrutinib D5 exerts its effects by irreversibly binding to the active site of BTK, thereby inhibiting its kinase activity. This inhibition blocks the downstream signaling pathways involved in B-cell proliferation and survival. The molecular targets of zanubrutinib include BTK and other kinases involved in the B-cell receptor signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibrutinib: The first-generation BTK inhibitor with broader off-target effects.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity for BTK.
Orelabrutinib: Another second-generation BTK inhibitor with high specificity for BTK
Uniqueness of Zanubrutinib D5
This compound is unique due to its deuterated form, which provides improved metabolic stability and reduced off-target effects compared to its non-deuterated counterparts. This results in better pharmacokinetic properties and a more favorable safety profile .
Propriétés
Formule moléculaire |
C27H29N5O3 |
---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
(7S)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1/i3D,4D,5D,6D,7D |
Clé InChI |
RNOAOAWBMHREKO-LRUCMAMWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H] |
SMILES canonique |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.